
Retreversine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retreversine is a synthetic peptide that has been used in scientific research since the late 1990s. It is a small, non-toxic molecule that has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pharmacology and Chemistry of Adapalene : Adapalene, a stable naphthoic acid derivative, exhibits potent retinoid pharmacology. It is effective in controlling cell proliferation and differentiation and has significant anti-inflammatory action. The retinoid activity of adapalene is mediated by the nuclear gene transcription factors RAR beta and RAR gamma (Shroot & Michel, 1997).
Uses and Complications of Isotretinoin Therapy : Isotretinoin, a retinoid, has been used to treat a wide variety of dermatologic conditions. It requires careful monitoring due to potential side effects and toxicities (Ellis & Krach, 2001).
Neurological Differentiation Induced by REAC Technology in PC12 : This research investigated the effect of radio electric asymmetric conveyer (REAC) technology on the PC12 rat adrenal pheochromocytoma cell line. It demonstrated that REAC technology significantly increased the number of cells committed to the neurogenic phenotype, which could have implications for treating neurodegenerative diseases like Parkinson's disease (Maioli et al., 2015).
Retinoic Acid Receptor-Beta in Premalignant Oral Lesions : This study found that the expression of retinoic acid receptor-beta mRNA is selectively lost in premalignant oral lesions and can be restored by treatment with isotretinoin. Restoration of this expression is associated with a clinical response, suggesting a role in mediating the response to retinoids in oral carcinogenesis (Lotan et al., 1995).
Retinoids in Cancer Prevention and Therapy : Retinoids, including all-trans retinoic acid (tretinoin) and isotretinoin, have been found effective in preventing and treating various cancers. They work by modulating cell proliferation and differentiation, and their effectiveness in clinical applications like basal cell carcinomas, squamous cell carcinomas, and acute promyelocytic leukemia has been observed (Bollag & Holdener, 1992).
Wirkmechanismus
Target of Action
Retreversine primarily targets the focal adhesions (FAs) in cells . FAs are complex structures where integrins, a type of transmembrane receptor, link the cell cytoskeleton to the extracellular matrix. They play a crucial role in cell adhesion and signal transduction .
Mode of Action
Retreversine acts by significantly inhibiting the disassembly of FAs, leading to more stable FAs . This inhibition is largely due to its capacity to interfere with the function of Focal Adhesion Kinase (FAK), a key player in FA signaling . By inhibiting FAK, Retreversine disrupts the normal turnover of FAs, affecting cell motility and invasion .
Result of Action
The primary molecular effect of Retreversine is the stabilization of FAs, which leads to reduced cell motility and invasion . This could potentially limit the ability of cancer cells to invade surrounding tissues and metastasize to distant sites.
Eigenschaften
IUPAC Name |
2-N-cyclohexyl-6-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)25-21-26-19-18(22-14-23-19)20(27-21)24-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURSAGINSDQNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(C(=N2)NC4=CC=C(C=C4)N5CCOCC5)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Retreversine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)


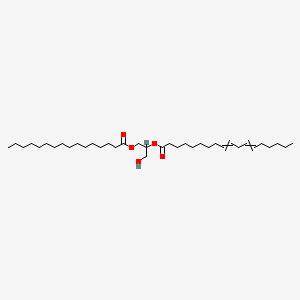
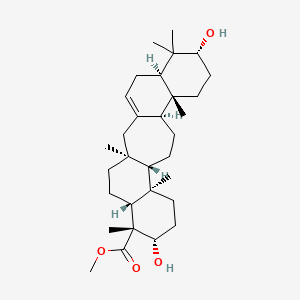
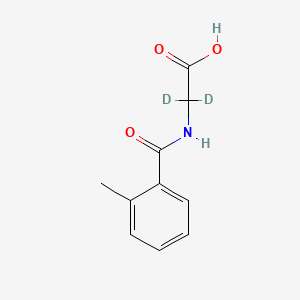


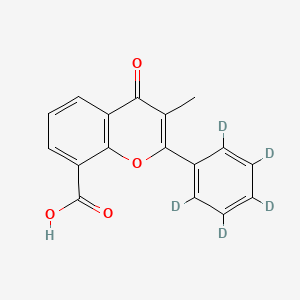
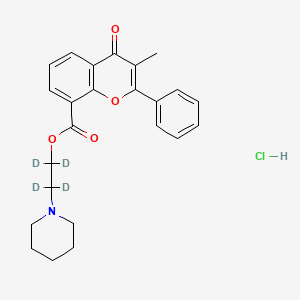
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
